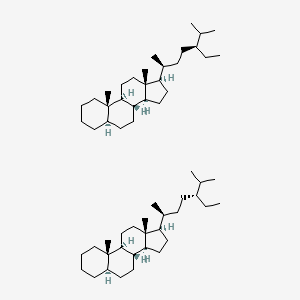
Alpha,alpha,alpha 20s 24r/s-ethylcholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha,alpha 20s 24r/s-ethylcholestane is a complex organic compound with the molecular formula C29H52. It is a derivative of cholestane, a saturated steroid hydrocarbon. This compound is known for its unique structural properties and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of Alpha,alpha,alpha 20s 24r/s-ethylcholestane often involves large-scale chemical synthesis using advanced techniques such as catalytic hydrogenation and stereoselective synthesis. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha,alpha 20s 24r/s-ethylcholestane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Alpha,alpha,alpha 20s 24r/s-ethylcholestane has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Alpha,alpha,alpha 20s 24r/s-ethylcholestane involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholestane: The parent compound of Alpha,alpha,alpha 20s 24r/s-ethylcholestane, with a similar structure but lacking the ethyl groups.
Stigmastane: Another steroid hydrocarbon with structural similarities but different functional groups.
Sitostane: A plant sterol with a similar backbone but different side chains.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of ethyl groups at the 20s and 24r/s positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C58H104 |
|---|---|
Molekulargewicht |
801.4 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2S,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene;(5R,8R,9S,10S,13R,14S,17R)-17-[(2S,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/2C29H52/c2*1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h2*20-27H,7-19H2,1-6H3/t21-,22+,23+,24-,25+,26-,27-,28-,29+;21-,22-,23+,24-,25+,26-,27-,28-,29+/m00/s1 |
InChI-Schlüssel |
SAHDPNQVIBXBAU-NVUNGKJWSA-N |
Isomerische SMILES |
CC[C@H](CC[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C.CC[C@@H](CC[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


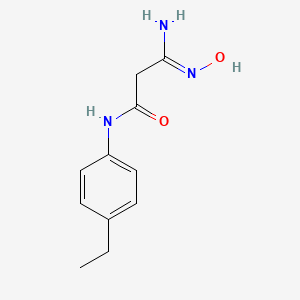


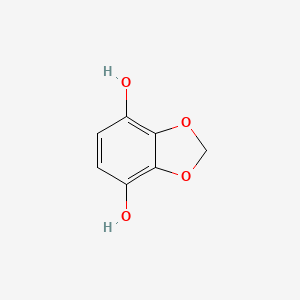
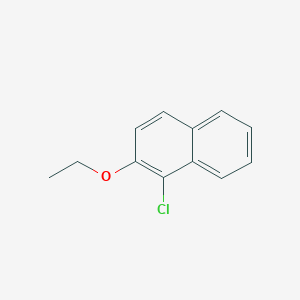
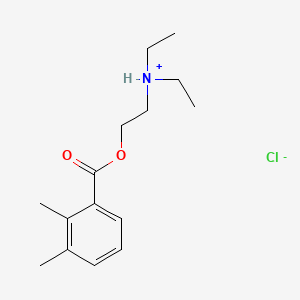

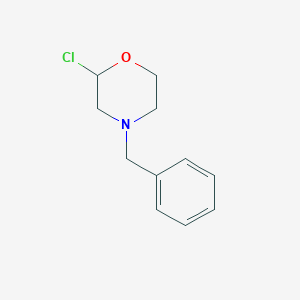
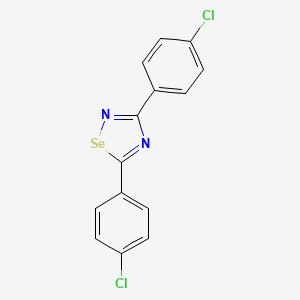
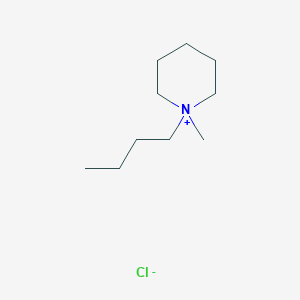
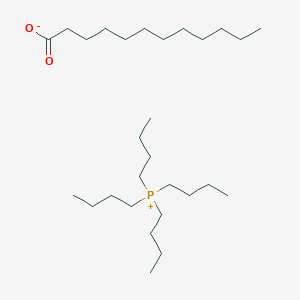
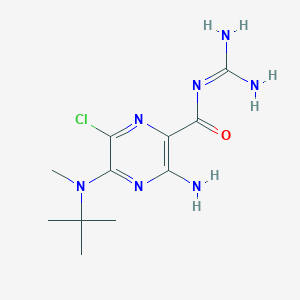

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
